molecular formula C8H8F3NO B13524577 (2-(Difluoromethoxy)-4-fluorophenyl)methanamine

(2-(Difluoromethoxy)-4-fluorophenyl)methanamine

Cat. No.: B13524577
M. Wt: 191.15 g/mol
InChI Key: FKJPWORNUAHRBC-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)-4-fluorophenyl)methanamine is an organic compound with the molecular formula C8H9F3NO This compound is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethoxy)-4-fluorophenyl)methanamine typically involves the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-(Difluoromethoxy)-4-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2-(Difluoromethoxy)-4-fluorophenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • (2-(Difluoromethoxy)-4-chlorophenyl)methanamine
  • (2-(Difluoromethoxy)-4-bromophenyl)methanamine
  • (2-(Difluoromethoxy)-4-iodophenyl)methanamine

Comparison: Compared to its analogs, (2-(Difluoromethoxy)-4-fluorophenyl)methanamine exhibits unique properties due to the presence of the fluorine atom. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[2-(difluoromethoxy)-4-fluorophenyl]methanamine

InChI

InChI=1S/C8H8F3NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H,4,12H2

InChI Key

FKJPWORNUAHRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)CN

Origin of Product

United States

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